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GLPG2451 mechanism of action on CFTR

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An In-depth Technical Guide on the Core Mechanism of Action of GLPG2451 on CFTR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations lead to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[2] The development of CFTR modulators, which target the underlying protein defect, has revolutionized CF treatment.[1] These modulators are broadly classified as correctors, which increase the quantity of CFTR protein at the cell surface, and potentiators, which enhance the channel's gating function.[3][4] This document provides a detailed technical overview of **GLPG2451**, an investigational CFTR potentiator co-developed by Galapagos and AbbVie.[5] We will explore its core mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and illustrate the underlying principles through diagrams.

Introduction to GLPG2451

GLPG2451 is a small molecule CFTR potentiator designed to improve the function of the CFTR channel.[6] Unlike CFTR correctors that address protein trafficking defects, **GLPG2451** acts on CFTR channels already present at the cell surface to enhance their gating, or open probability. [3][4] It was selected as a clinical candidate based on its potent activity and pharmacokinetic properties that favor a once-daily dosing schedule.[4][5] Preclinical studies have characterized its efficacy on various CFTR mutants, particularly the F508del mutation when rescued by either



low temperature or a corrector molecule.[7][8] **GLPG2451** is also known to be metabolized into an active component, M31, which exhibits efficacy similar to the parent drug.[5]

Core Mechanism of Action: CFTR Channel Potentiation

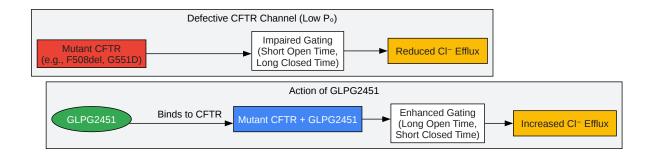
The primary mechanism of action of **GLPG2451** is the potentiation of CFTR channel activity.[5] For CFTR channels located at the plasma membrane, **GLPG2451** directly modulates channel gating, which is the process of channel opening and closing.[3] In dysfunctional mutant CFTR, the channel spends excessive time in a closed state, thereby reducing overall ion transport. **GLPG2451** enhances channel function by increasing the open probability (P_0) of the CFTR channel.[7][8]

Electrophysiological studies have demonstrated that this is achieved by:

- Prolonging the channel's open time (τ_o): The channel remains in the open, ion-conducting conformation for a longer duration.[7][8]
- Reducing the channel's closed time (τ_e): The time between channel opening bursts is shortened.[7][8]

This dual effect leads to a significant increase in the net chloride transport across the cell membrane, helping to restore hydration of the airway surface liquid. Importantly, **GLPG2451** has been shown to lack corrector activity; it does not increase the cell surface density of F508del CFTR.[7][8]





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Caption: Mechanism of **GLPG2451** as a CFTR potentiator.

It is hypothesized that **GLPG2451** competes for the same or a similar binding site as the potentiator VX-770 (ivacaftor), as co-administration of these compounds does not produce an additive effect on CFTR activation.[7] This suggests a common or overlapping binding epitope on the CFTR protein.[7]

Quantitative Data on GLPG2451 Activity

The activity of **GLPG2451** has been quantified in various preclinical models, including engineered cell lines and primary human bronchial epithelial (HBE) cells derived from CF patients.

Table 1: Potency and Efficacy of GLPG2451 in Cellular Assays



Assay Type	Cell/CFTR Type	Parameter	Value	Reference
YFP Halide Assay	HEK293 cells with low temp- rescued F508del CFTR	EC50	11.1 ± 3.6 nM	[6][7][8]
TECC	Primary HBE cells (G551D/F508del)	EC50	675 nM	[6][7]
TECC	Primary HBE cells (G551D/F508del)	Efficacy	147% of VX-770	[6][7]
YFP: Yellow Fluorescent Protein; TECC: Transepithelial Clamp Circuit; HBE: Human Bronchial Epithelial; EC50: Half-maximal effective concentration.				

Table 2: Electrophysiological Effects of GLPG2451 on F508del CFTR Channel Gating (Patch-Clamp)



Condition	Open Probability (P₀)	Mean Open Time (τ _°)	Mean Closed Time (τ_e)	Reference
Pre-Potentiator	0.05 ± 0.01	2.14 ± 0.86 s	47.88 ± 20.41 s	[7][8]
With GLPG2451	0.57 ± 0.05	5.05 ± 1.82 s	4.44 ± 2.23 s	[7][8]
Data obtained from inside-out patches of cells expressing F508del CFTR.				

Experimental Protocols

The characterization of **GLPG2451** relied on several key in vitro and ex vivo assays to measure CFTR function.

YFP-Halide Quenching Assay

This high-throughput screening assay is used to measure CFTR-mediated anion transport in living cells.

- Principle: Halide-sensitive Yellow Fluorescent Protein (YFP) is expressed in a cell line (e.g., HEK293) that also expresses the CFTR channel of interest. The influx of halide ions, such as iodide (I⁻), through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[2]
- Methodology:
 - Cells stably expressing YFP and the desired CFTR construct (e.g., F508del) are plated in multi-well plates. For F508del, cells may be incubated at a lower temperature (~27°C) or treated with a corrector molecule to ensure some protein traffics to the cell surface.
 - The cells are washed with a chloride-containing buffer.
 - A baseline fluorescence reading is taken.



- CFTR channels are activated using a generic agonist like forskolin, which increases intracellular cAMP.
- The test compound (**GLPG2451**) is added at various concentrations.
- The chloride buffer is rapidly replaced with an iodide-containing buffer, and fluorescence is measured over time. The initial rate of quenching is calculated to determine CFTR activity.
 [7]

Transepithelial Clamp Circuit (TECC) / Ussing Chamber

This electrophysiological technique measures ion transport across a monolayer of polarized epithelial cells.

- Principle: Primary HBE cells are grown on permeable filter supports, where they form a polarized monolayer with tight junctions. This monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Electrodes measure the short-circuit current (I_{sc}), which is a direct measure of net ion transport across the epithelium.[9][10]
- Methodology:
 - Primary HBE cells from CF patients (e.g., homozygous or heterozygous for F508del) are cultured on permeable supports until a confluent monolayer is formed.
 - The support is mounted in the Ussing chamber, bathed in physiological solutions.
 - To isolate CFTR-mediated current, other ion channels are often blocked pharmacologically (e.g., amiloride to block epithelial sodium channels).
 - CFTR is activated with forskolin.
 - GLPG2451 is added to the apical side, and the change in Isc is recorded. This change reflects the potentiation of CFTR-dependent chloride secretion.[7]

Single-Channel Patch-Clamp Electrophysiology

This is the gold-standard method for studying the gating properties of a single ion channel.

Foundational & Exploratory



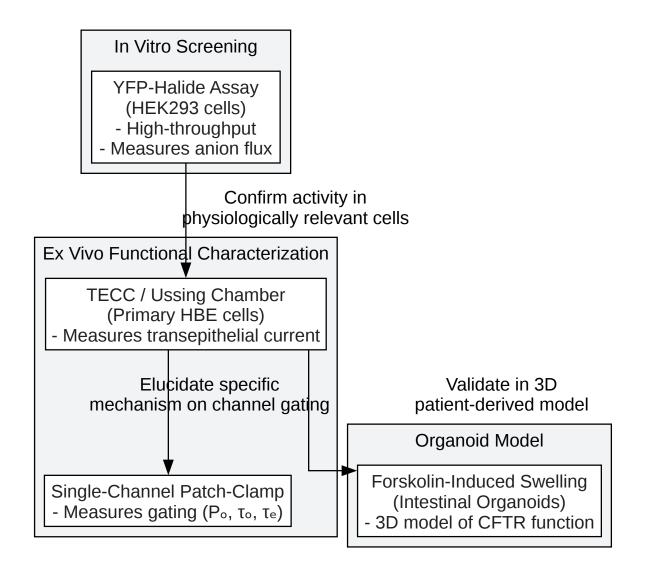


• Principle: A glass micropipette with a very fine tip is pressed against the membrane of a cell expressing CFTR. A tight seal forms, allowing the electrical current passing through the single channel captured in the "patch" to be measured. The inside-out configuration is often used, where the patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.[9]

Methodology:

- Cells expressing the CFTR construct of interest are identified for patching.
- An inside-out patch of the cell membrane is excised.
- The intracellular side of the patch is exposed to a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.
- Baseline channel activity (openings and closings) is recorded.
- GLPG2451 is added to the bath solution, and recordings are continued.
- Analysis of the recordings allows for the direct measurement of changes in open probability (P_o), mean open time (τ_o), and mean closed time (τ_e).[7][8]





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Caption: Experimental workflow for CFTR modulator evaluation.

Role in Combination Therapy

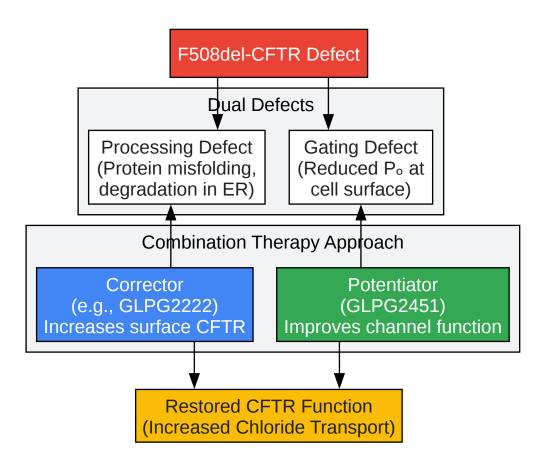
Given that **GLPG2451** is a potentiator with no corrector activity, its clinical application is intended as part of a combination therapy, particularly for patients with the F508del mutation. The F508del mutation causes both a processing defect (most protein is degraded before reaching the cell surface) and a gating defect (channels that do reach the surface function poorly).

A combination therapy for F508del typically includes:



- Corrector(s): To rescue the misfolded F508del-CFTR protein and increase its density at the cell membrane. (e.g., GLPG2222).[5]
- Potentiator: To enhance the function of the corrector-rescued channels at the cell surface (e.g., GLPG2451).[5]

Studies using intestinal organoids have shown that a triple combination of correctors (ABBV/GLPG-2222, GLPG/ABBV-2737) and the potentiator ABBV/GLPG-2451 results in a greater restoration of CFTR function compared to dual-combination therapies.[1]



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Caption: Logic of combination therapy for F508del-CFTR.

Conclusion

GLPG2451 is a potent, second-generation CFTR potentiator that acts directly on the CFTR channel to increase its open probability by prolonging open time and shortening closed time.[7] [8] Its mechanism has been thoroughly characterized through a suite of preclinical assays, from



high-throughput screens to detailed electrophysiological recordings in patient-derived cells.[7] While it does not possess corrector activity, its function is critical as a component of combination therapies designed to address multiple defects associated with common CFTR mutations like F508del.[1] The data presented here underscore the specific role of **GLPG2451** in enhancing channel gating, making it a key component in the development of multi-drug regimens for the treatment of Cystic Fibrosis.

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References

- 1. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 9. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 10. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
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